Ethyl 3-(benzyloxy)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-16(17)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMYUYXLFVKXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Benzyloxy Benzoate
Hydrolysis Reactions of the Ester Moiety
Hydrolysis of Ethyl 3-(benzyloxy)benzoate involves the cleavage of the ester bond to yield 3-(benzyloxy)benzoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.
Under acidic conditions, the hydrolysis of this compound is a reversible process that reaches equilibrium. libretexts.org The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org
The established mechanism for acid-catalyzed ester hydrolysis is as follows:
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.org
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol (ethanol) as the leaving group.
Deprotonation: A water molecule removes a proton from the protonated carbonyl group, regenerating the acid catalyst (H₃O⁺) and forming the final product, 3-(benzyloxy)benzoic acid. libretexts.org
Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that consumes a stoichiometric amount of base. youtube.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. libretexts.orgyoutube.com
The mechanism for the saponification of this compound is as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OC₂H₅) as the leaving group. libretexts.orgyoutube.com
Protonation (Workup): To obtain the final 3-(benzyloxy)benzoic acid, an acidic workup is required to protonate the carboxylate salt. operachem.comquora.comsserc.org.uk
Kinetic studies on the hydrolysis of esters like ethyl benzoate (B1203000) provide valuable insights into the reaction rates and the factors that influence them. The rate of base-catalyzed hydrolysis of ethyl benzoate has been studied in various solvent systems, such as methanol-water mixtures. chemicaljournals.com It has been observed that the rate constant for alkaline hydrolysis tends to decrease with the addition of an organic co-solvent like methanol (B129727) or dioxane to water. chemicaljournals.comiosrjournals.org This is often explained by changes in the solvation of the initial and transition states. chemicaljournals.comiosrjournals.org
Thermodynamic activation parameters, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*) of activation, have been determined for the hydrolysis of ethyl benzoate. chemicaljournals.com For instance, in methanol-water mixtures, it has been found that the reaction is enthalpy-driven and entropy-controlled. chemicaljournals.com
Below is a table summarizing representative kinetic data for the base-catalyzed hydrolysis of ethyl benzoate in a methanol-water solvent system at different temperatures.
| Temperature (°C) | % Methanol (v/v) | Rate Constant (k) |
| 20 | 30 | 1.5690 |
| 25 | 30 | 1.870 |
| 30 | 30 | 2.139 |
| 35 | 30 | 2.400 |
| 40 | 30 | 2.750 |
| 20 | 50 | 1.4437 |
| 25 | 50 | 1.690 |
| 30 | 50 | 1.945 |
| 35 | 50 | 2.220 |
| 40 | 50 | 2.455 |
| 20 | 70 | 1.2218 |
| 25 | 70 | 1.550 |
| 30 | 70 | 1.810 |
| 35 | 70 | 2.050 |
| 40 | 70 | 2.300 |
| This data is illustrative for ethyl benzoate and serves as a model for the expected kinetic behavior of this compound. Actual values may vary. |
Nucleophilic Acyl Substitution Reactions
The ester group in this compound is susceptible to nucleophilic acyl substitution, where a nucleophile replaces the ethoxy group. masterorganicchemistry.compearson.com This class of reactions provides a pathway to synthesize various carboxylic acid derivatives.
Aminolysis is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to form an amide. libretexts.org This reaction is a form of nucleophilic acyl substitution.
The mechanism of aminolysis is analogous to that of base-promoted hydrolysis. libretexts.org It involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of the leaving group.
The mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OC₂H₅) as the leaving group.
Deprotonation: The ethoxide ion is a strong base and deprotonates the protonated amide, yielding the final amide product and ethanol.
Aminolysis Reactions
Catalysis in Aminolysis Processes
The conversion of esters to amides, known as aminolysis, is a fundamentally important reaction. For a relatively unreactive ester like this compound, this transformation typically requires catalysis to proceed at a practical rate. Various catalytic systems have been developed for the aminolysis of aromatic esters.
Metal Catalysis : Transition metal catalysts, including those based on iron(III), copper, manganese, and gold nanoparticles, have been shown to facilitate the direct amidation of esters. mdpi.comacs.org For instance, solvent-free conditions using iron(III) chloride at elevated temperatures can drive the reaction between esters and amines. mdpi.com Supported gold nanoparticles have demonstrated high efficiency, even at room temperature, for the aminolysis of aryl esters with certain amines through C–O bond activation. acs.org
Organocatalysis : Neutral organic molecules can also catalyze ester aminolysis under mild conditions. rsc.org 6-Halo-2-pyridones, for example, act as bifunctional catalysts. The pyridone's N-H group is proposed to activate the ester's carbonyl oxygen via hydrogen bonding, while the pyridone's carbonyl group simultaneously activates the incoming amine, facilitating a favorable transition state. rsc.org
Biocatalysis (Enzymatic) : Lipases are increasingly used as biocatalysts for amide synthesis due to their high selectivity and mild reaction conditions. acs.orgresearchgate.netthieme-connect.de Enzymes like the intracellular lipase (B570770) (SpL) from Sphingomonas sp. can catalyze the aminolysis of esters with high activity and enantioselectivity. acs.orgresearchgate.net The mechanism involves a catalytic triad (B1167595) (commonly serine-histidine-aspartate) in the enzyme's active site, which forms a key acyl-enzyme intermediate that subsequently reacts with the amine to yield the amide. researchgate.net
The general mechanism for aminolysis follows a nucleophilic acyl substitution pathway, where the amine attacks the carbonyl carbon of the ester. The catalyst's role is to enhance the electrophilicity of the ester's carbonyl group and/or increase the nucleophilicity of the amine.
Transesterification Mechanisms
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. With this compound, the ethyl group can be exchanged by reacting the compound with a different alcohol in the presence of a catalyst. This reaction is reversible and can be catalyzed by either acid or base. masterorganicchemistry.comucla.edu
Acid-Catalyzed Transesterification : Under acidic conditions (e.g., sulfuric acid), the carbonyl oxygen of the ester is first protonated. masterorganicchemistry.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a molecule of the new alcohol (e.g., methanol). A tetrahedral intermediate is formed, and after a series of proton transfers, the original ethoxy group is eliminated as ethanol, and the catalyst is regenerated, yielding the new ester (e.g., Mthis compound). masterorganicchemistry.comlibretexts.org The reaction is driven to completion by using a large excess of the reactant alcohol. ucla.edu
Base-Catalyzed Transesterification : In the presence of a strong base, a catalytic amount of alkoxide (e.g., methoxide) is generated from the new alcohol. masterorganicchemistry.comresearchgate.net This alkoxide acts as a potent nucleophile, directly attacking the carbonyl carbon of this compound to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The intermediate then collapses, expelling the ethoxide leaving group to form the new ester and regenerating the alkoxide catalyst. researchgate.net
| Catalysis Type | Key Steps | Intermediate |
| Acid-Catalyzed | 1. Protonation of C=O 2. Nucleophilic attack by R'OH 3. Proton transfer 4. Elimination of EtOH | Positively charged tetrahedral intermediate |
| Base-Catalyzed | 1. Nucleophilic attack by R'O⁻ 2. Elimination of EtO⁻ | Negatively charged tetrahedral intermediate |
Reductions of the Ester Group
The ester functionality in this compound can be reduced using various hydride reagents. Depending on the reagent and reaction conditions, the product can be the corresponding primary alcohol or the aldehyde.
Hydride Reductions to Alcohols and Aldehydes
Reduction to Alcohol : Strong, non-selective hydride reagents like Lithium Aluminum Hydride (LiAlH₄) readily reduce esters to primary alcohols. harvard.edutcichemicals.com The reaction involves the delivery of two hydride equivalents. The first hydride attacks the carbonyl carbon, leading to the elimination of the ethoxide group and the transient formation of an aldehyde. libretexts.org This aldehyde is immediately reduced by a second hydride equivalent to form an alkoxide intermediate, which upon acidic workup, yields (3-(benzyloxy)phenyl)methanol. libretexts.orgdavuniversity.org
Reduction to Aldehyde : Stopping the reduction at the aldehyde stage requires a less reactive, sterically hindered hydride reagent that can deliver only one hydride equivalent. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is the standard reagent for this transformation. masterorganicchemistry.comcommonorganicchemistry.com The reaction is performed at low temperatures (typically -78 °C) to stabilize the tetrahedral intermediate formed after the first hydride addition. davuniversity.org Upon aqueous workup, this intermediate hydrolyzes to release 3-(benzyloxy)benzaldehyde. masterorganicchemistry.com Modified hydride reagents, such as Potassium Diisobutyl-t-butoxyaluminum hydride (PDBBA), have also been developed and can efficiently reduce benzoate esters to aldehydes at higher temperatures (0 °C) with excellent yields. koreascience.kr
Reactions Involving the Benzyloxy Ether Group
The benzyloxy group in this compound serves as a common protecting group for the phenolic hydroxyl group. Its removal is a key reaction, often accomplished through catalytic hydrogenolysis.
Hydrogenolytic Deprotection (e.g., Pd/C Catalysis)
The most common and efficient method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. organic-chemistry.orgyoutube.com This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. jk-sci.comcommonorganicchemistry.com The reaction proceeds under mild conditions and typically gives high yields of the deprotected product. youtube.com
In the case of this compound, this reaction selectively cleaves the C-O bond of the benzyl ether, producing Ethyl 3-hydroxybenzoate and toluene (B28343) as a byproduct. youtube.comjk-sci.com The ester group and the aromatic ring are generally stable under these conditions, making this a highly chemoselective deprotection strategy. stackexchange.comorganic-chemistry.org
Acid-Catalyzed Cleavage of Benzyl Ethers
The cleavage of benzyl ethers under acidic conditions is a common deprotection strategy in organic synthesis. This transformation typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or the formation of a benzyl cation intermediate. The stability of the resulting benzyl cation makes this process feasible under relatively mild acidic conditions.
The general mechanism involves the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol. Subsequently, a nucleophile can attack the benzylic carbon in an SN2-type displacement, or the protonated ether can dissociate to form a resonance-stabilized benzyl cation and the corresponding alcohol in an SN1-type mechanism. The benzyl cation is then trapped by a nucleophile. The choice of acid and solvent can influence the predominant pathway. Strong nucleophilic acids, such as HBr, favor the S_N_2 pathway, while non-nucleophilic acids in ionizing solvents can promote the S_N_1 route.
While specific studies on the acid-catalyzed cleavage of this compound are not extensively documented, the reaction is expected to proceed analogously to other aryl benzyl ethers. The presence of the ethyl benzoate group, which is an electron-withdrawing group, may slightly disfavor the formation of a positive charge on the aromatic ring but is not expected to prevent the cleavage at the benzylic position.
Table 1: General Conditions for Acid-Catalyzed Cleavage of Benzyl Ethers
| Reagent(s) | Solvent(s) | Temperature | General Observations |
| HBr/Acetic Acid | Acetic Acid | Room Temp. to Reflux | Common and effective method. |
| BBr₃ | Dichloromethane | -78 °C to Room Temp. | Potent Lewis acid for ether cleavage. |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. to Reflux | Mild acidic conditions. |
| Solid-supported acids | Toluene | Reflux | Heterogeneous catalysis allowing for easier work-up. |
Oxidative Cleavage Strategies
Oxidative methods provide an alternative to acid-catalyzed reactions for the cleavage of benzyl ethers, often under milder and more selective conditions. These strategies typically involve the oxidation of the benzylic C-H bond to form an intermediate that is readily hydrolyzed.
One common approach involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The mechanism is believed to proceed through a hydride abstraction from the benzylic position, forming a benzyl cation, which is then trapped by water. This method is particularly effective for benzyl ethers that can stabilize a positive charge at the benzylic position. Visible-light-mediated oxidative debenzylation using a photocatalyst and a suitable oxidant is another mild and efficient method. mpg.de
Another strategy is the oxidation of the benzylic ether directly to the corresponding benzoate ester. Reagents such as hypervalent iodine compounds have been shown to effect this transformation. The resulting benzoate ester can then be hydrolyzed under basic conditions if the free alcohol is desired. This two-step process can be advantageous when other functional groups in the molecule are sensitive to acidic or reductive conditions. The oxidation of benzyl ethers to benzoate esters can also be achieved using other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄).
Table 2: Reagents for Oxidative Cleavage of Benzyl Ethers
| Reagent(s) | Product Type | General Conditions |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Alcohol | Acetonitrile (B52724)/Water, Room Temp. |
| Sodium bromate (B103136) (NaBrO₃) + Sodium dithionite (B78146) (Na₂S₂O₄) | Alcohol | Biphasic system |
| Hypervalent iodine reagents (e.g., IBX) | Benzoate Ester | Organic solvent, Elevated Temp. |
| Alkali metal bromides with an oxidant | Carbonyl Compound | Mild conditions |
Reactions on the Aromatic Ring
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are governed by the directing effects of the two substituents: the ethyl carboxylate group (-COOEt) at C1 and the benzyloxy group (-OCH₂Ph) at C3.
The ethyl carboxylate group is a meta-director and a deactivating group due to its electron-withdrawing nature (both by induction and resonance). The benzyloxy group, on the other hand, is an ortho, para-director and an activating group due to the electron-donating resonance effect of the oxygen atom, which outweighs its inductive electron-withdrawing effect.
In the case of this compound, the two directing groups work in concert. The activating benzyloxy group at C3 directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6). The deactivating ethyl carboxylate group at C1 directs to the meta positions (C3 and C5). The positions activated by the powerful ortho, para-directing benzyloxy group are C2, C4, and C6. Therefore, electrophilic substitution is strongly favored at these positions over the positions meta to the deactivating ester group. Steric hindrance from the adjacent substituents might influence the regioselectivity between the C2, C4, and C6 positions.
Nitration: The nitration of benzoate esters, such as methyl benzoate and ethyl benzoate, is a well-documented example of electrophilic aromatic substitution where the ester group directs the incoming nitro group to the meta position. aiinmr.comyoutube.comchegg.comwebassign.netrsc.org For this compound, the strongly activating benzyloxy group would be expected to dominate the directing effects, leading to nitration at the positions ortho and para to it (C2, C4, and C6).
Halogenation: Similar to nitration, halogenation (e.g., with Br₂ or Cl₂ in the presence of a Lewis acid) is expected to occur at the positions activated by the benzyloxy group. The regiochemical outcome would likely be a mixture of 2-, 4-, and 6-halogenated products, with the precise ratio depending on the specific reaction conditions and the steric environment of each position.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Directing Effect of -COOEt (at C1) | Directing Effect of -OCH₂Ph (at C3) | Predicted Outcome |
| C2 | ortho | ortho | Favored |
| C4 | meta | ortho | Favored |
| C5 | meta | meta | Disfavored |
| C6 | para | para | Favored |
Lithiation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cascribd.comorganic-chemistry.orgharvard.edu This strategy relies on the ability of certain functional groups, known as directed metalation groups (DMGs), to coordinate to an organolithium reagent and direct deprotonation to the adjacent ortho position. Alkoxy groups, such as the benzyloxy group, are known to be effective DMGs.
In this compound, the benzyloxy group at C3 can direct the lithiation to its ortho positions, C2 and C4. The reaction is typically carried out at low temperatures using a strong lithium base like n-butyllithium or s-butyllithium in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
The competition between lithiation at C2 and C4 would depend on the steric hindrance and the acidity of the respective protons. The C2 position is flanked by the ester and the benzyloxy group, while the C4 position is adjacent to the benzyloxy group and a hydrogen atom. It is plausible that lithiation would preferentially occur at the less sterically hindered C4 position. However, the coordination of the organolithium reagent to both the ether oxygen and the carbonyl oxygen of the ester could potentially favor lithiation at the C2 position. Experimental verification would be necessary to determine the precise regioselectivity.
Table 4: Potential Electrophiles for Quenching the Lithiated Intermediate
| Electrophile | Functional Group Introduced |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Alkyl halides (e.g., CH₃I) | Alkyl group (-CH₃) |
| Silyl halides (e.g., TMSCl) | Silyl group (-SiMe₃) |
| Disulfides (e.g., DMDS) | Thioether (-SMe) |
Cross-Coupling Reactions (e.g., Suzuki, Heck) at Aryl Positions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental methods for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.govlibretexts.orglibretexts.orgrsc.orgyoutube.comyoutube.comharvard.edu For these reactions to occur on the aromatic ring of this compound, a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf), needs to be present on the ring. Therefore, the application of these reactions would follow a prior functionalization step, such as the electrophilic halogenation discussed in section 3.5.1.
Suzuki-Miyaura Coupling: If a bromo or iodo substituent were introduced at the C2, C4, or C6 position of this compound, it could undergo a Suzuki-Miyaura coupling with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a new carbon-carbon bond, allowing for the synthesis of biaryl compounds or the introduction of various alkyl or vinyl groups. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.
Heck Reaction: Similarly, a halogenated derivative of this compound could participate in a Heck reaction with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org This reaction results in the formation of a substituted alkene, where the aryl group is attached to one of the sp² carbons of the original alkene. The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination.
The reactivity in both Suzuki and Heck reactions would be influenced by the electronic nature and steric hindrance of the substituents on the aromatic ring.
Table 5: Components of a Typical Suzuki-Miyaura Cross-Coupling Reaction
| Component | Example(s) | Role |
| Aryl Halide/Triflate | 2-Bromo-ethyl 3-(benzyloxy)benzoate | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid, Alkylboronate ester | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, DMF | Reaction medium |
Spectroscopic and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of Ethyl 3-(benzyloxy)benzoate provides a definitive proton map of the molecule. The ethyl ester group is characterized by a quartet signal for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The benzyloxy group exhibits a characteristic singlet for its methylene protons (-OCH₂Ph) and a series of multiplets for the five protons of the unsubstituted phenyl ring. The substituted central aromatic ring displays a distinct pattern of signals corresponding to its four protons.
Based on established chemical shift principles and data from analogous compounds, the expected ¹H NMR signals for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.70-7.60 | m | 2H | Aromatic Protons (H-2, H-6) |
| ~7.45-7.30 | m | 6H | Aromatic Protons (H-5, benzylic Ph) |
| ~7.15 | m | 1H | Aromatic Proton (H-4) |
| ~5.10 | s | 2H | Benzylic Methylene Protons (-OCH₂Ph) |
| ~4.38 | q | 2H | Ethyl Methylene Protons (-OCH₂CH₃) |
| ~1.39 | t | 3H | Ethyl Methyl Protons (-OCH₂CH₃) |
Note: 's' denotes singlet, 't' triplet, 'q' quartet, and 'm' multiplet. The chemical shifts are approximate and can vary slightly based on solvent and concentration.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum is characterized by the carbonyl carbon of the ester group appearing significantly downfield. The aromatic carbons show a cluster of signals in the typical aromatic region, while the aliphatic carbons of the ethyl and benzyloxy groups appear upfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~166.0 | Carbonyl Carbon (C=O) |
| ~158.5 | Aromatic Carbon (C-3) |
| ~136.5 | Aromatic Carbon (Benzylic ipso-C) |
| ~131.5 | Aromatic Carbon (C-1) |
| ~129.5 | Aromatic Carbon (C-5) |
| ~128.6 | Aromatic Carbon (Benzylic ortho/para-C) |
| ~128.0 | Aromatic Carbon (Benzylic meta-C) |
| ~122.5 | Aromatic Carbon (C-6) |
| ~120.0 | Aromatic Carbon (C-4) |
| ~118.0 | Aromatic Carbon (C-2) |
| ~70.0 | Benzylic Methylene Carbon (-OCH₂) |
| ~61.0 | Ethyl Methylene Carbon (-OCH₂) |
| ~14.3 | Ethyl Methyl Carbon (-CH₃) |
To unambiguously confirm the structural assignment, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Correlations among the aromatic protons would also help delineate the substitution pattern on the central benzoate (B1203000) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. For example, the singlet at ~5.10 ppm in the ¹H spectrum would correlate with the carbon signal at ~70.0 ppm in the ¹³C spectrum, confirming the -OCH₂- of the benzyloxy group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations would include the methylene protons of the ethyl group (~4.38 ppm) to the carbonyl carbon (~166.0 ppm), and the benzylic methylene protons (~5.10 ppm) to the aromatic C-3 carbon (~158.5 ppm), confirming the ester and ether linkages, respectively.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound, with the chemical formula C₁₆H₁₆O₃, the exact mass can be calculated.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆O₃ |
| Calculated Exact Mass [M] | 256.10994 Da |
| Calculated Exact Mass [M+H]⁺ | 257.11725 Da |
| Calculated Exact Mass [M+Na]⁺ | 279.09919 Da |
Experimental HRMS data confirming these calculated values would provide unequivocal proof of the compound's elemental composition.
Under electron ionization (EI) conditions in a mass spectrometer, this compound will fragment in predictable ways. The analysis of these fragments provides further structural confirmation. The fragmentation is often dictated by the formation of stable carbocations and neutral losses.
Key fragmentation pathways include:
Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the ester bond can lead to the loss of an ethoxy radical (mass = 45 Da), resulting in a highly stable acylium ion.
Formation of the tropylium (B1234903) ion: The benzyloxy group is prone to cleavage at the benzylic C-O bond. This generates the benzyl (B1604629) cation, which often rearranges to the very stable tropylium ion.
Loss of ethylene (B1197577): A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule (C₂H₄, mass = 28 Da) from the ethyl ester group.
Table 4: Major Predicted Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 256 | [C₁₆H₁₆O₃]⁺• | Molecular Ion |
| 211 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 183 | [M - •OCH₂CH₃ - CO]⁺ | Loss of CO from the m/z 211 fragment |
| 91 | [C₇H₇]⁺ | Formation of benzyl/tropylium cation |
The collective data from these advanced spectroscopic techniques provides a comprehensive and unambiguous structural characterization of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the molecular vibrations of this compound.
The most prominent feature in the FT-IR spectrum is the strong absorption due to the carbonyl (C=O) stretching vibration of the ester group. For aromatic esters like ethyl benzoate, this band typically appears in the range of 1715-1730 cm⁻¹ orgchemboulder.com. The conjugation of the carbonyl group with the benzene (B151609) ring slightly lowers the frequency compared to aliphatic esters.
The C-O stretching vibrations of the ester group are expected to produce two distinct bands in the 1300-1000 cm⁻¹ region orgchemboulder.com. Additionally, the ether linkage (Ar-O-CH₂) will contribute to this region with a characteristic C-O stretching band.
The aromatic rings (both the benzoate and the benzyl moieties) will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically result in a series of absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern of the benzene rings, are expected in the 900-675 cm⁻¹ range.
The aliphatic C-H stretching vibrations of the ethyl and benzyl methylene groups are anticipated in the 3000-2850 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 3000-2850 | Medium |
| Ester C=O | Stretching | 1730-1715 | Strong |
| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |
| Ester/Ether C-O | Stretching | 1300-1000 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900-675 | Medium to Strong |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by bands arising from the aromatic rings. While a specific spectrum for this compound is not publicly available, data from ethyl benzoate and other benzoic acid derivatives can be used for prediction. chemicalbook.comnih.govresearchgate.net
A strong and characteristic band for the symmetric stretching of the benzene ring, often referred to as the "ring breathing" mode, is expected around 1000 cm⁻¹. Other C=C stretching vibrations of the aromatic rings will also be prominent in the Raman spectrum. The C=O stretching vibration of the ester group, while strong in the IR spectrum, will likely be weaker in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Aromatic Ring | Ring Breathing | ~1000 | Strong |
| Aromatic C=C | Stretching | 1600-1580 | Strong |
| Ester C=O | Stretching | 1730-1715 | Weak to Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene rings. The electronic transitions are primarily π → π* transitions associated with the aromatic systems. Based on data for similar compounds like ethyl benzoate and other benzoic acid derivatives, absorptions are expected in the ultraviolet region. nist.gov
Ethyl benzoate exhibits a strong absorption maximum around 230 nm and a weaker, structured band around 270-280 nm. The presence of the benzyloxy substituent on the benzoate ring is likely to cause a slight red shift (bathochromic shift) of these absorption bands and may also affect their intensities.
| Electronic Transition | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π* | ~230-240 | Benzoate Ring |
| π → π* | ~270-285 | Benzoate and Benzyl Rings |
X-ray Crystallography for Solid-State Structure Determination
As of the current literature, a crystal structure for this compound has not been reported. However, the solid-state structure of a closely related isomer, ethyl 4-[(4-methylbenzyl)oxy]benzoate, has been determined by X-ray crystallography, providing valuable insights into the likely molecular conformation and packing of this compound. nih.goviucr.org
In the structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate, the molecule adopts a conformation where the two phenyl rings are not coplanar. The dihedral angle between the benzoate and the benzyl rings is a key conformational parameter. In the reported structure, there are three independent molecules in the asymmetric unit, exhibiting different dihedral angles, which indicates significant conformational flexibility. nih.goviucr.org
It is expected that this compound would also exhibit a non-planar conformation in the solid state. The crystal packing is likely to be governed by weak intermolecular interactions such as C-H···π and potentially offset π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov The specific packing arrangement will determine the unit cell parameters and space group.
| Parameter | Predicted Value/Feature | Basis of Prediction |
|---|---|---|
| Molecular Conformation | Non-planar arrangement of aromatic rings | Data from ethyl 4-[(4-methylbenzyl)oxy]benzoate nih.goviucr.org |
| Crystal Packing | Governed by C-H···π and π–π interactions | Data from ethyl 4-[(4-methylbenzyl)oxy]benzoate nih.gov |
| Hydrogen Bonding | No strong hydrogen bond donors present | Molecular Structure |
Applications As a Synthetic Building Block and Precursor Chemistry
Role in the Synthesis of Complex Organic Molecules
The structural framework of ethyl 3-(benzyloxy)benzoate, featuring a central benzene (B151609) ring with modifiable substituents, allows for its incorporation into larger, more intricate molecular architectures.
While direct utilization of this compound as a pharmaceutical intermediate is not extensively documented in publicly available research, the broader class of benzyloxy benzoate (B1203000) derivatives plays a significant role in drug synthesis. For instance, a structurally related compound, methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, is a key intermediate in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease google.com. The synthesis involves the benzylation of a hydroxybenzoate precursor, followed by further functionalization. This highlights the importance of the benzyloxy group as a protecting group and the benzoate structure as a scaffold in the preparation of complex pharmaceutical agents. The general synthetic strategies employed for such derivatives suggest that this compound could similarly serve as a precursor for various bioactive molecules.
There is currently limited specific information available in scientific literature detailing the direct application of this compound in the synthesis of agrochemicals. However, related benzoate esters have been investigated for their pesticidal properties. For example, methyl benzoate and ethyl benzoate have demonstrated insecticidal and repellent activities against various insect pests nih.govresearchgate.netmdpi.com. These findings suggest that the benzoate moiety is a relevant pharmacophore in the design of agrochemicals. This compound could, therefore, be a potential starting material for the synthesis of novel pesticides, where the benzyloxy group could be further modified to enhance activity or alter physical properties.
Derivatives of benzoic acid are fundamental components in the synthesis of liquid crystals due to their rigid, rod-like structures which favor the formation of mesophases. Specifically, molecules with a bent-core shape, often derived from 3-hydroxybenzoic acid, can exhibit unique liquid crystalline properties figshare.comrsc.orgresearchgate.net. The synthesis of such materials often involves the esterification of the hydroxyl group and the carboxylic acid group with various aromatic units to create larger, anisotropic molecules.
This compound, or more directly its hydrolyzed form, 3-(benzyloxy)benzoic acid, can serve as a key building block for these "bent-core" or "banana-shaped" liquid crystals. The benzyloxy group provides a rigid terminal extension to the molecule, a common feature in liquid crystal design nih.gov. By incorporating this unit into larger molecular structures through esterification or other coupling reactions, materials with specific liquid crystalline phases, such as smectic and nematic phases, can be engineered rsc.orgresearchgate.net. The molecular geometry of these 3-substituted benzoic acid derivatives is crucial for inducing the polar and chiral superstructures characteristic of many advanced liquid crystalline materials pageplace.de.
Derivatization to Form Related Compounds
The ester functionality of this compound is a prime site for chemical modification, allowing for its conversion into other important classes of organic compounds.
The hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid, 3-(benzyloxy)benzoic acid, is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions.
Base-catalyzed hydrolysis (saponification) is a common method. The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide libretexts.orgnih.govrsc.org. The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the free 3-(benzyloxy)benzoic acid quora.com.
A typical laboratory procedure would involve refluxing this compound with an excess of aqueous sodium hydroxide. After the reaction is complete, the mixture is cooled and acidified to precipitate the 3-(benzyloxy)benzoic acid, which can then be isolated by filtration and purified by recrystallization.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. This equilibrium process is driven to completion by using a large excess of water. The reaction is catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid.
Table 1: Reaction Conditions for the Hydrolysis of Ethyl Benzoate Derivatives
| Reaction Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | This compound, NaOH(aq) or KOH(aq), then HCl(aq) or H₂SO₄(aq) | Reflux, followed by acidification | 3-(benzyloxy)benzoic Acid |
| Acid-Catalyzed Hydrolysis | This compound, H₂O, H₂SO₄(cat) or HCl(cat) | Reflux with excess water | 3-(benzyloxy)benzoic Acid |
Once converted to 3-(benzyloxy)benzoic acid, a wide range of other carboxylic acid derivatives can be synthesized. One of the most important transformations is the formation of amides.
Amidation can be achieved through several methods. A common approach involves first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. Alternatively, direct amidation of the carboxylic acid can be carried out using coupling reagents.
Direct amidation of esters, known as aminolysis , is also possible, though it is often less facile than hydrolysis. The reaction of this compound with ammonia (B1221849) or a primary or secondary amine would yield the corresponding 3-(benzyloxy)benzamide. This reaction is typically slower than with more reactive acylating agents and may require elevated temperatures or the use of a catalyst libretexts.org. Some modern methods utilize strong bases like potassium tert-butoxide in DMSO to promote the direct amidation of esters nih.gov. Another approach involves the use of borate (B1201080) reagents to facilitate the direct coupling of carboxylic acids and amines nih.gov.
Table 2: General Methods for the Synthesis of 3-(benzyloxy)benzamides from this compound
| Starting Material | Reagents | Intermediate | Product |
|---|
Strategies for Chiral Synthesis Utilizing the Compound
While "this compound" is an achiral molecule, its structural framework can be modified to incorporate chirality, making it a valuable precursor in the asymmetric synthesis of more complex chiral molecules. The strategies for introducing chirality typically involve the use of chiral auxiliaries to direct the stereoselective formation of new stereocenters. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.
The primary approaches for utilizing derivatives of "this compound" in chiral synthesis would involve modifications that create a prochiral center, followed by a diastereoselective reaction. Two hypothetical strategies based on well-established asymmetric synthesis methodologies are outlined below.
Diastereoselective Alkylation using Chiral Auxiliaries
One potential strategy involves the introduction of a substituent at a prochiral position, with stereochemical control exerted by a covalently bound chiral auxiliary. For this to be applicable to a derivative of "this compound," a prochiral center would first need to be established. For instance, if a methylene (B1212753) group were present on the benzylic carbon of the benzyloxy moiety, it could be deprotonated to form a carbanion. The subsequent alkylation of this carbanion could then be rendered stereoselective by a chiral auxiliary attached elsewhere on the molecule.
A more direct, albeit still hypothetical, approach would involve the use of an N-acyloxazolidinone derivative of 3-(benzyloxy)benzoic acid. Evans' oxazolidinone auxiliaries are widely used for controlling the stereochemistry of enolate alkylation reactions. In this scenario, 3-(benzyloxy)benzoic acid would be converted to the corresponding N-acyl oxazolidinone. If a prochiral center is present α- to the carbonyl group of a substituent on the aromatic ring, its alkylation can proceed with high diastereoselectivity.
The general principle of this approach is as follows:
The carboxylic acid (a derivative of 3-(benzyloxy)benzoic acid) is coupled with a chiral auxiliary, such as an Evans' oxazolidinone.
A base is used to generate a stereochemically defined enolate.
The enolate is then reacted with an electrophile (e.g., an alkyl halide). The bulky groups on the chiral auxiliary block one face of the enolate, forcing the electrophile to attack from the less hindered face.
Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.
Below is a table of common chiral auxiliaries that could be employed in such a strategy, along with the types of reactions they are known to direct effectively.
| Chiral Auxiliary | Auxiliary Class | Typical Applications |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Oxazolidinone | Asymmetric aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.org |
| (1R,2S)-(-)-Ephedrine | Amino Alcohol | Asymmetric alkylation of carboxylic acids. |
| (1S)-(-)-2,10-Camphorsultam | Sultam | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. wikipedia.org |
| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Hydrazine | Asymmetric alkylation of ketones and aldehydes. |
Enantioselective Reactions Catalyzed by Chiral Lewis Acids
Another powerful strategy in asymmetric synthesis involves the use of chiral catalysts. youtube.com A chiral Lewis acid catalyst can coordinate to a substrate in a way that differentiates between two enantiotopic faces or groups, leading to an enantioselective reaction.
For a derivative of "this compound," a potential application could be in a catalytic asymmetric Diels-Alder reaction. If the aromatic ring were further functionalized with a dienophile moiety, its reaction with a diene could be catalyzed by a chiral Lewis acid. The catalyst would bind to the dienophile, creating a chiral environment and favoring the formation of one enantiomer of the cycloadduct over the other.
Alternatively, if a ketone were introduced into the structure, its asymmetric reduction could be achieved using a chiral catalyst, such as in the Corey-Bakshi-Shibata (CBS) reduction. uvic.ca This method uses a chiral oxazaborolidine catalyst to stereoselectively reduce ketones to alcohols, often with high enantiomeric excess.
The viability of these strategies is contingent on the specific derivative of "this compound" being used and the nature of the desired chiral transformation. While direct research on the chiral synthesis of "this compound" itself is not available, these established methodologies in asymmetric synthesis provide a conceptual framework for how its derivatives could be utilized as precursors to enantiomerically pure compounds.
Advanced Analytical Methodologies for Process Control and Environmental Studies
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating Ethyl 3-(benzyloxy)benzoate from impurities, starting materials, and byproducts, enabling accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common mode for the separation of benzoate (B1203000) esters.
The retention time of this compound would be influenced by the exact mobile phase composition, with a higher percentage of the organic solvent leading to a shorter retention time. For instance, in a method developed for sodium benzoate, a retention time of approximately 7.8 minutes was observed using a mobile phase of sodium acetate (B1210297) buffer and acetonitrile (B52724) (70:30 v/v) over a C18 column. myfoodresearch.com Given the increased hydrophobicity of this compound due to the benzyl (B1604629) group, a longer retention time under these specific conditions would be anticipated.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Sodium Acetate Buffer (pH 4.0) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Expected Elution | After simpler benzoate esters |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for the purity assessment of this compound, provided it is thermally stable under GC conditions. The general elution order in GC is primarily determined by the boiling point and polarity of the analytes, as well as their interaction with the stationary phase of the column.
For aromatic esters, a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, is typically used. The general principle of GC dictates that for a homologous series of compounds, the elution order often correlates with their boiling points. Within isomers, those with a lower degree of aromatic sextet influence may elute earlier. nih.gov Given its molecular structure, this compound would be expected to have a higher boiling point than simpler benzoate esters like ethyl benzoate and would therefore have a longer retention time.
A flame ionization detector (FID) is commonly used for the quantification of organic compounds like this compound due to its high sensitivity and wide linear range.
Table 2: Anticipated GC Parameters for this compound Purity Assay
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Expected Elution | Later than ethyl benzoate and benzyl alcohol |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the synthesis of this compound. The synthesis of this compound would likely involve the reaction of ethyl 3-hydroxybenzoate with a benzyl halide under basic conditions (a Williamson ether synthesis).
TLC can be used to track the consumption of the starting materials and the formation of the product. A TLC plate coated with silica (B1680970) gel (a polar stationary phase) is typically used, and the mobile phase would be a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
The less polar a compound, the further it will travel up the TLC plate, resulting in a higher Retention Factor (Rf) value. In the synthesis of this compound from ethyl 3-hydroxybenzoate, the product is less polar than the starting material due to the replacement of the polar hydroxyl group with the less polar benzyloxy group. Therefore, the product would have a higher Rf value than the starting material. By spotting the reaction mixture alongside the starting materials on a TLC plate at different time points, the progress of the reaction can be visualized under UV light or by using a staining agent.
Table 3: Expected TLC Behavior for the Synthesis of this compound
| Compound | Expected Polarity | Expected Rf Value |
| Ethyl 3-hydroxybenzoate | More Polar | Lower |
| This compound | Less Polar | Higher |
| Benzyl Halide | Less Polar | Higher |
Monitoring in Chemical Processes and Environmental Samples
The analytical techniques described above are crucial for monitoring this compound in various contexts, from its synthesis to its potential presence in environmental matrices.
Detection in Reaction Mixtures and Workup Streams
During the synthesis of this compound, in-process monitoring is essential for optimizing reaction conditions and ensuring product quality. Both HPLC and GC can be used to analyze aliquots of the reaction mixture to determine the conversion of reactants and the formation of the desired product and any byproducts. For instance, a GC analysis of the reaction mixture would show a decrease in the peak corresponding to the starting materials and an increase in the peak corresponding to this compound over time.
Following the reaction, during the workup process which may involve extractions and washes, these chromatographic techniques can be used to track the partitioning of the product and the removal of impurities in the different aqueous and organic streams. This ensures that the purification steps are effective and minimizes product loss.
Environmental Fate and Degradation Studies (e.g., Hydrolysis rates in environmental contexts)
The environmental persistence of a chemical compound is significantly influenced by its susceptibility to abiotic degradation processes, with hydrolysis being a primary pathway for esters such as this compound. Hydrolysis involves the reaction of the compound with water, leading to the cleavage of the ester bond to form the corresponding carboxylic acid and alcohol. The rate of this reaction is highly dependent on environmental conditions, particularly pH and temperature.
Research Findings on the Hydrolysis of Substituted Benzoate Esters
The base-catalyzed hydrolysis of esters typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. The rate of this reaction is sensitive to the electron density at the carbonyl carbon. Electron-withdrawing groups substituted on the benzene (B151609) ring tend to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the reaction rate by reducing the electrophilicity of the carbonyl carbon.
A study on the comparative chemical and biological hydrolytic stability of homologous and substituted esters provides half-life data for the base-catalyzed hydrolysis of several benzoate esters. For instance, the half-life of ethyl benzoate under specific alkaline conditions was found to be 14 minutes, while the introduction of a bromine atom at the meta position (ethyl m-bromo benzoate) increased the half-life to 25 minutes nih.gov. This suggests that the electronic effect of the substituent at the meta position significantly influences the stability of the ester bond.
Further data on the alkaline hydrolysis of substituted ethyl benzoates in an 85% ethanol-water solution at 30°C reveals the following specific rate constants (k) libretexts.org:
| Compound | Substituent (meta) | Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹) |
| Ethyl benzoate | -H | 231 |
| Ethyl m-nitrobenzoate | -NO₂ | 2840 |
| Ethyl m-methylbenzoate | -CH₃ | 165 |
| Ethyl m-methoxybenzoate | -OCH₃ | 168 |
This data clearly illustrates the trend of electron-withdrawing groups (like nitro) accelerating the rate of hydrolysis, while electron-donating or weakly withdrawing groups (like methyl and methoxy) result in a slower rate compared to the unsubstituted ethyl benzoate. The benzyloxy group's electron-withdrawing inductive effect would be expected to place the hydrolysis rate of this compound in a category of enhanced reactivity compared to unsubstituted ethyl benzoate, although likely less so than a strongly withdrawing group like a nitro group. The steric bulk of the benzyloxy group is not expected to play a major role in the hydrolysis of a meta-substituted ester nih.gov.
In neutral environmental waters (pH ≈ 7), the hydrolysis of esters is generally much slower than under alkaline conditions. The neutral hydrolysis pathway involves the direct attack of a water molecule on the carbonyl carbon and is less influenced by the electronic effects of substituents. Acid-catalyzed hydrolysis is also a potential degradation pathway in acidic environments, but for many esters, the base-catalyzed process is the most significant in determining their environmental persistence, especially in aquatic systems with a pH above neutral.
Given the structure of this compound, its primary abiotic degradation pathway in the environment is expected to be hydrolysis, leading to the formation of 3-(benzyloxy)benzoic acid and ethanol (B145695). The rate of this degradation will be highly pH-dependent, with accelerated rates in alkaline waters.
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Routes
The chemical industry's shift towards environmentally benign processes has put a spotlight on the synthesis of compounds like Ethyl 3-(benzyloxy)benzoate. Future research is heavily focused on developing greener and more sustainable manufacturing routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key strategies being explored include:
Microwave-Assisted Synthesis: The application of microwave irradiation is a promising avenue for accelerating esterification reactions. This technique can lead to significantly shorter reaction times and improved energy efficiency compared to conventional heating methods. nih.gov
Heterogeneous Catalysis: The use of solid acid catalysts, such as Amberlyst-15 resin or supported metal oxides, offers a green alternative to traditional corrosive liquid acids like sulfuric acid. jetir.orgresearchgate.net These catalysts are easily separable from the reaction mixture, allowing for straightforward product purification and catalyst recycling, which minimizes acidic waste streams. jetir.org
Phase-Transfer Catalysis (PTC): PTC is an effective tool for synthesizing esters under mild conditions. acs.org This method enhances reaction rates between reactants in different phases (e.g., liquid-liquid), often leading to high conversion rates with simplified procedures.
Continuous Flow Processes: Shifting from batch to continuous flow manufacturing can offer superior control over reaction parameters, improve safety, and increase throughput. Research into continuous esterification processes for aromatic esters is an active area of investigation. taylorfrancis.com
Atom Economy: Synthetic strategies with high atom economy, such as cross-dehydrogenative coupling (CDC) reactions that form C–O bonds with water as the only byproduct, are being developed for ester synthesis. labmanager.com
Chemo- and Regioselective Functionalization Strategies
To enhance the utility of this compound as a molecular building block, future research will concentrate on developing precise methods for its functionalization. Chemo- and regioselectivity—the ability to target a specific functional group or position on the molecule—are paramount.
Emerging strategies include:
C–H Bond Functionalization: Direct activation and functionalization of carbon-hydrogen (C–H) bonds on the aromatic rings is a powerful tool for molecular diversification. rsc.orgsemanticscholar.org Research into catalytic systems (e.g., using palladium or rhodium) that can selectively target specific C–H bonds on the benzoate (B1203000) or benzyl (B1604629) moiety will allow for the introduction of new substituents without the need for pre-functionalized starting materials. rsc.orgsemanticscholar.org
Catalyst-Controlled Selectivity: The choice of catalyst and ligands can dictate the outcome of a reaction. For instance, in palladium-catalyzed reactions, different phosphine (B1218219) ligands can direct functionalization to different positions on an aromatic ring. rsc.orgresearchgate.net Future work will involve designing new ligand systems to achieve currently inaccessible regioselectivities.
Enzymatic Catalysis: Biocatalysis offers unparalleled selectivity. The combination of enzymatic reactions, such as regioselective halogenation, with traditional chemocatalysis in one-pot cascades is a promising green chemistry approach to achieving highly specific molecular modifications under mild, aqueous conditions. nih.gov
Expansion of Applications in Complex Molecular Architectures
The structural motifs present in this compound make it an attractive starting material or intermediate for the synthesis of more complex and high-value molecules. Research is expanding its application in the construction of diverse molecular frameworks.
Key areas of application include:
Pharmaceutical Synthesis: Benzyloxy-protected aromatic structures are common intermediates in the synthesis of pharmaceutically active compounds. For example, benzyloxy-containing lactones serve as key building blocks for synthesizing components of HIV protease inhibitors. scielo.org.co
Natural Product Synthesis: The development of modular synthetic approaches, such as heteroannulation strategies to build complex heterocyclic systems like carbazoles, demonstrates how benzyloxy-substituted aromatics can be incorporated into the total synthesis of natural products and their analogues.
Materials Science: The ester and ether functionalities, along with the aromatic rings, provide sites for polymerization or modification, suggesting potential applications in the development of novel polymers and functional materials.
Advanced Mechanistic Insights through in situ Spectroscopy and Computational Dynamics
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The combination of real-time reaction monitoring and theoretical calculations provides powerful insights into the intricate steps of chemical transformations.
In situ Spectroscopy: Techniques like in situ mid-infrared (MIR) and Raman spectroscopy allow for the real-time monitoring of reactant consumption and product formation during a reaction. scielo.org.coacs.orgnih.gov This data provides invaluable kinetic information and can help identify transient intermediates that are missed by traditional offline analysis. spectroscopyonline.com For transformations involving this compound, in situ monitoring can be used to optimize reaction conditions for esterification or to study the kinetics of catalytic C-H activation steps. acs.orgnih.govresearchgate.net
Computational Dynamics: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways. rsc.org These studies can elucidate transition state structures, calculate reaction energy barriers, and explain the origins of chemo- and regioselectivity. acs.org For example, computational analysis can reveal why a particular catalyst favors one reaction pathway over another, guiding the rational design of more efficient catalysts. rsc.orgacs.org
Exploration of Novel Catalytic Systems for its Transformation
The discovery of new catalysts is a primary driver of innovation in organic synthesis. For this compound, future research will explore a wide range of novel catalytic systems to enable new transformations and improve the efficiency of existing ones.
Promising areas of exploration include:
Bimetallic and Nanoparticle Catalysts: Catalysts composed of two different metals or formulated as nanoparticles often exhibit unique reactivity and selectivity compared to their single-metal, bulk counterparts. labmanager.com Iron carbide nanoparticles, for instance, have shown effectiveness in the hydrodeoxygenation of aromatic esters. acs.org
Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing field of green chemistry. Developing organocatalytic methods for the synthesis or functionalization of this compound would eliminate the risk of heavy metal contamination in the final products.
Chemoenzymatic Systems: Combining the selectivity of enzymes with the broad reactivity of metal catalysts in tandem or cascade reactions represents a powerful and sustainable synthetic strategy. nih.gov This approach leverages the strengths of both catalysis types to build molecular complexity efficiently. nih.gov
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-(benzyloxy)benzoate, and how is the product characterized?
Answer:
this compound is typically synthesized via esterification or nucleophilic substitution. A common method involves reacting 3-(benzyloxy)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or using coupling reagents like DCC/DMAP. For example, a related compound, Ethyl 3-((3-(4-(benzyloxy)phenyl)-1H-pyrazol-4-yl)methylamino)benzoate, was synthesized with a 69% yield via a multi-step reaction involving pyrazole intermediates and characterized using NMR (δ 2.82–7.67 ppm) and column chromatography . Characterization typically includes:
- NMR spectroscopy for structural confirmation.
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight.
- HPLC for purity assessment (>95% purity is standard).
Advanced: How can researchers optimize reaction conditions to address low yields in the synthesis of this compound derivatives?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of intermediates.
- Catalyst tuning : Use of Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions) .
- Temperature control : Slow addition of reagents at 0–5°C to minimize byproducts .
- Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate) improves isolation efficiency .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
Key techniques include:
- and NMR : To confirm ester linkage (e.g., ethyl group signals at δ ~1.3 ppm for CH₃ and ~4.3 ppm for CH₂) and benzyloxy substituents (δ ~5.1 ppm for OCH₂Ph) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester).
- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., calculated for C₁₆H₁₆O₃: 256.1099) .
Advanced: How can researchers stabilize the benzyl ether group during functionalization reactions?
Answer:
The benzyl ether group is prone to cleavage under acidic or reducing conditions. Stabilization methods include:
- Inert atmosphere : Use of N₂/Ar to prevent oxidation.
- Protecting groups : Temporary protection of reactive sites (e.g., silyl ethers for hydroxyl groups).
- Low-temperature reactions : Conducting reactions at –20°C to slow degradation .
- Alternative reagents : Employing hydrogenolysis-resistant catalysts (e.g., Pd/C with H₂ at controlled pressures) .
Basic: What are the common applications of this compound in medicinal chemistry?
Answer:
This compound serves as:
- Intermediate for kinase inhibitors : Derivatives like Ethyl 3-((pyrazolyl)methylamino)benzoate show PI3Kγ inhibitory activity (IC₅₀ assays using ATP competition) .
- Prodrug synthesis : Ester groups enhance bioavailability of phenolic drugs.
- Ligand design : Benzyloxy groups participate in π-π stacking interactions with protein targets.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies:
- Standardized protocols : Adopt established assays (e.g., Millipore’s PI3Kγ Activity Assay) .
- Purity validation : Use orthogonal methods (HPLC, NMR) to confirm compound integrity.
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to ensure reproducibility .
Advanced: What computational tools are suitable for studying the reactivity of this compound in mechanistic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
